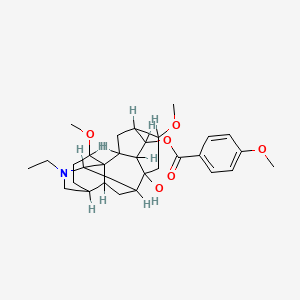

Contortumine

Description

Contextualization of Contortumine within Diterpenoid Alkaloid Research

Diterpenoid alkaloids are a large and highly intricate class of natural products predominantly found in plants of the Aconitum, Delphinium, and Consolida genera of the Ranunculaceae family. mdpi.comresearchgate.net These compounds have garnered significant and sustained interest from the scientific community due to their profound biological activities, challenging molecular architectures, and fascinating chemistry. researchgate.netresearchgate.net They are broadly classified based on the number of carbon atoms in their core skeleton into C18, C19, and C20 types, each with numerous subtypes. mdpi.comnih.gov

This compound is classified as a C20-diterpenoid alkaloid, possessing a complex tetracyclic core structure known as the aconitane (B1242193) skeleton. mdpi.comnih.gov This places it within a group of alkaloids that are structurally distinct from the more common C19-diterpenoid alkaloids, such as aconitine (B1665448). nih.gov Research into diterpenoid alkaloids is extensive, covering their isolation from natural sources, meticulous structure elucidation, total chemical synthesis, and the investigation of their pharmacological properties, which range from analgesic and anti-inflammatory to potent neurotoxic effects. ontosight.airesearchgate.netcjnmcpu.com The discovery of new alkaloids like this compound is valuable as it expands the known chemical diversity and provides new opportunities to study structure-activity relationships within this important family of compounds. researchgate.net

Table 1: Hierarchical Classification of this compound

| Level | Classification | Description |

|---|---|---|

| Kingdom | Plantae | Organism from which the compound is derived. |

| Class | Natural Product | A chemical compound produced by a living organism. scirp.org |

| Sub-Class | Terpenoid | Derived from five-carbon isoprene (B109036) units. |

| Group | Diterpenoid | Composed of four isoprene units (20 carbon atoms). |

| Sub-Group | Diterpenoid Alkaloid | Diterpenes containing a nitrogen atom, typically in a heterocyclic ring system. nih.gov |

| Type | C20-Diterpenoid Alkaloid | Possesses a 20-carbon skeleton. mdpi.comnih.gov |

Significance of Natural Products in Modern Chemical Biology

Natural products have historically been and continue to be a cornerstone of drug discovery and a vital tool in chemical biology. scirp.orgresearchgate.netnih.gov These molecules, produced through eons of evolution, possess immense structural diversity and chemical complexity that is often unparalleled by synthetic compound libraries. nih.govnih.gov This diversity makes them a rich reservoir for novel chemical entities with potent and specific biological activities. researchgate.netnih.gov It is estimated that a significant percentage of all medicines are either natural products or their semi-synthetic derivatives. scirp.org

In chemical biology, natural products serve as powerful molecular probes to investigate and dissect complex biological pathways. Their ability to interact with high specificity to biological macromolecules like proteins and nucleic acids allows researchers to modulate cellular functions and uncover new therapeutic targets. nih.gov Furthermore, the intricate and often stereochemically dense structures of natural products, such as the diterpenoid alkaloids, present formidable challenges to synthetic organic chemists. openaccessjournals.com The pursuit of the total synthesis of these molecules drives innovation in synthetic methodology and expands the toolkit of chemical reactions available to science. openaccessjournals.comnih.gov

Scope and Objectives of this compound Academic Inquiry

The academic inquiry into this compound began with its isolation and characterization. The primary objectives of the initial research, published in 1990, were to purify the novel compound from the roots of Aconitum contortum and to determine its precise chemical structure. clockss.org This was accomplished using a combination of spectroscopic methods and chemical degradation. clockss.orgresearchgate.net Hydrolysis of this compound yielded the known alkaloid delavaconine, which provided a crucial clue to its identity as 14-anisoyldelavaconine. clockss.org

Following its discovery, the logical progression of academic inquiry for a novel natural product like this compound typically expands into several key areas:

Pharmacological Evaluation : A primary objective is to screen the compound for a wide range of biological activities. Given that related diterpenoid alkaloids exhibit significant analgesic, anti-inflammatory, and neurotropic properties, a key goal would be to assess this compound for similar effects. researchgate.netcjnmcpu.commdpi.com

Total Synthesis : The complex, polycyclic structure of this compound makes it an attractive and challenging target for total synthesis. thieme-connect.com Achieving a laboratory synthesis would not only confirm its structure but also provide a route to produce larger quantities for further study and to generate structural analogs for structure-activity relationship (SAR) studies.

Biosynthetic Investigation : A fundamental question in chemical biology is how nature constructs such complex molecules. Future research may focus on elucidating the biosynthetic pathway of this compound in Aconitum contortum, identifying the specific enzymes responsible for its formation from simpler precursors.

Development of Analytical Methods : Establishing reliable and sensitive analytical techniques is crucial for detecting and quantifying this compound in plant extracts and biological samples, which is essential for any further phytochemical or pharmacological studies. nih.gov

Table 2: Physicochemical Properties and Identifiers of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₀H₄₁NO₇ | clockss.orgpageplace.de |

| Molecular Weight | 527.656 g/mol | pageplace.de |

| CAS Number | 131653-96-8 | pageplace.de |

| Appearance | Amorphous | pageplace.de |

| Natural Source | Roots of Aconitum contortum | clockss.orgpageplace.de |

Table 3: Alkaloids Co-isolated with this compound from Aconitum contortum

| Compound Name | Classification |

|---|---|

| Delavaconitine | C19-Diterpenoid Alkaloid |

| Delavaconine | C19-Diterpenoid Alkaloid |

| Aconosine | C19-Diterpenoid Alkaloid |

| Dolaconine | C19-Diterpenoid Alkaloid |

| Delavaconitine C | C19-Diterpenoid Alkaloid |

| Episcopalidine | C19-Diterpenoid Alkaloid |

| Cammaconine | C19-Diterpenoid Alkaloid |

Source: Data from Niitsu, K., et al. (1990). clockss.org

Properties

IUPAC Name |

(11-ethyl-8-hydroxy-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl) 4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41NO6/c1-5-31-15-17-8-11-24(36-4)30-20(17)13-22(27(30)31)29(33)14-23(35-3)19-12-21(30)25(29)26(19)37-28(32)16-6-9-18(34-2)10-7-16/h6-7,9-10,17,19-27,33H,5,8,11-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBUZBLOHGCPMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=C(C=C7)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30927312 | |

| Record name | 20-Ethyl-8-hydroxy-1,16-dimethoxyaconitan-14-yl 4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131653-96-8 | |

| Record name | Contortumine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131653968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-Ethyl-8-hydroxy-1,16-dimethoxyaconitan-14-yl 4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Chemotaxonomic Studies of Contortumine

Plant Sources and Geographical Distribution of Aconitum Species Yielding Contortumine

This compound is a diterpenoid alkaloid that has been isolated from the roots of Aconitum contortum. researchgate.net This species belongs to the genus Aconitum, which is part of the Ranunculaceae family. researchgate.netwikipedia.org The genus Aconitum encompasses over 250 species, commonly known as aconite, monkshood, or wolfsbane. wikipedia.org These herbaceous perennial plants are primarily found in the mountainous regions of the Northern Hemisphere. wikipedia.org

The major centers of diversity for the Aconitum genus are the mountains of East and South-East Asia and Central Europe. academicjournals.org A significant number of species are also found throughout the Himalayan region, including in countries like India, Pakistan, Nepal, and Bhutan. academicjournals.orgresearchgate.net In India, approximately 24 species are distributed in the sub-alpine and alpine zones of the Himalayas. academicjournals.org Some species are also found in North America. academicjournals.orgnih.gov

Aconitum contortum, the specific source of this compound, is one of the many species within this widespread genus. researchgate.net The plants typically grow in moisture-retentive but well-draining soils in mountain meadows. wikipedia.org For example, Aconitum species in the Himalayas are often found in wet alpine zones, with some also reported in temperate zones. academicjournals.org

Table 1: Geographical Distribution of the Genus Aconitum

| Region | Notable Information |

| Global | Over 250-300 species worldwide. wikipedia.orgacademicjournals.org |

| Northern Hemisphere | Chiefly native to mountainous parts. wikipedia.org |

| Asia | Major center of diversity, especially in the mountains of East and South-East Asia and the Hengduan Mountains. academicjournals.orgresearchgate.net The Himalayan region is a key area with about 33 species. academicjournals.orgresearchgate.net |

| Europe | Central Europe is a major center of diversity. academicjournals.org There are 94 taxa in Europe, including native and non-native species. nih.gov Aconitum napellus is native to western and central Europe. wikipedia.org |

| North America | A smaller group of species is found here. academicjournals.org |

Phytochemical Isolation Methodologies for Diterpenoid Alkaloids

The isolation of diterpenoid alkaloids like this compound from Aconitum species involves a multi-step process that begins with extraction from the plant material, followed by purification using various chromatographic techniques. researchgate.net

Chromatographic Techniques for Compound Enrichment

After initial extraction, crude extracts containing a mixture of alkaloids are subjected to various chromatographic methods for separation and purification. researchgate.netresearchgate.net These techniques are essential for isolating individual compounds from the complex mixture.

Commonly employed chromatographic techniques include:

Column Chromatography: This is a fundamental technique used for the initial fractionation of the crude extract. researchgate.netbohrium.com Silica gel and Sephadex LH-20 are frequently used as the stationary phases. researchgate.net

Vacuum Liquid Chromatography (VLC): VLC is an efficient and inexpensive technique for separating complex alkaloid mixtures. It is considered superior to some other methods for the separation of diterpenoid alkaloids due to better resolution and speed. researchgate.net

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often used for the final purification of compounds to obtain them in a pure state. bohrium.com

High-Speed Counter-Current Chromatography (HSCCC): This is a support-free liquid-liquid partition chromatography method that has been successfully used to separate diterpenoid alkaloid isomers. researchgate.net

Thin-Layer Chromatography (TLC): Preparative TLC can be used for small-scale separations, though VLC is often considered superior for larger samples. researchgate.net

The structures of the isolated compounds are then elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy. researchgate.netbohrium.com

Extraction Protocols from Plant Matrix

The first step in isolating diterpenoid alkaloids from the plant matrix, typically the roots, is extraction. researchgate.netbohrium.com The choice of solvent and extraction method significantly impacts the yield and composition of the extracted phytochemicals. derpharmachemica.com

A general protocol for the extraction of diterpenoid alkaloids from Aconitum roots involves the following steps:

Drying and Powdering: The collected plant material (e.g., roots) is dried and ground into a fine powder to increase the surface area for solvent extraction. bohrium.com

Solvent Extraction: The powdered material is then extracted with a solvent. Ethanol (often 80-90%) is commonly used for this purpose, sometimes with reflux (heating). researchgate.netbohrium.comgoogle.com The extraction is typically repeated multiple times to ensure maximum yield. bohrium.com Other solvents like methanol (B129727), acetone, and chloroform (B151607) can also be used depending on the target compounds. mdpi.comnih.gov

Acid-Base Partitioning: The resulting crude extract is often subjected to an acid-base extraction to separate the alkaloids from other plant constituents. The extract is dissolved in an acidic aqueous solution (e.g., with hydrochloric or sulfuric acid) and then washed with a non-polar solvent like petroleum ether or chloroform to remove neutral and acidic compounds. google.comscholarena.com The acidic aqueous phase, containing the protonated alkaloids, is then made alkaline (e.g., with ammonia (B1221849) water or potassium hydroxide), and the free-base alkaloids are extracted with a solvent like chloroform. google.comscholarena.com

Concentration: The solvent from the final alkaloid-rich extract is removed under reduced pressure to yield the total alkaloid mixture, which is then ready for chromatographic separation. researchgate.net

Table 2: Common Solvents and Methods for Diterpenoid Alkaloid Extraction

| Extraction Method | Solvent(s) | Key Features |

| Maceration/Reflux Extraction | Ethanol (80-95%), Methanol | Commonly used for initial extraction from dried, powdered plant material. researchgate.netbohrium.comgoogle.com |

| Acid-Base Partitioning | Hydrochloric Acid, Sulfuric Acid, Chloroform, Ammonia Water | A liquid-liquid extraction technique to selectively isolate basic alkaloids from the crude extract. google.comscholarena.com |

| Soxhlet Extraction | Various organic solvents | An automated method that can provide high extraction efficiency. cabidigitallibrary.org |

| Ultrasonic Assisted Extraction (UAE) | Various organic solvents | Uses ultrasonic waves to enhance extraction efficiency; considered a "green" method. derpharmachemica.com |

Chemotaxonomic Relevance of this compound within the Ranunculaceae Family

Diterpenoid alkaloids are considered to be of significant chemotaxonomic importance within the genus Aconitum and the broader Ranunculaceae family. researchgate.netresearchgate.net The structural diversity of these alkaloids can be used as a chemical marker to differentiate between various species and understand their evolutionary relationships.

The presence of specific types of diterpenoid alkaloids, such as C18, C19, and C20-diterpenoid alkaloids, varies among different species of Aconitum and the related genus Delphinium. researchgate.net this compound is a C19-diterpenoid alkaloid, a class of compounds that are characteristic of many Aconitum species. researchgate.netnih.govwikipedia.org The specific array of alkaloids found in a particular species, including major and minor components, creates a unique chemical profile that can aid in its taxonomic classification. researchgate.net

For instance, the isolation of this compound from Aconitum contortum contributes to the chemical characterization of this species and helps to place it within the chemotaxonomic framework of the genus. researchgate.netresearchgate.net The structural features of this compound and other co-occurring alkaloids can reveal relationships to other Aconitum species that produce structurally similar compounds. This chemical information complements traditional morphological and more recent molecular methods for plant classification. nih.gov

Advanced Spectroscopic and Computational Approaches for Contortumine Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Natural Product Analysis.researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, including complex natural products. researchgate.netbruker.com Modern NMR spectroscopy, with its diverse array of one- and two-dimensional experiments, allows for the detailed mapping of atomic connectivity and spatial relationships within a molecule, often achievable with less than a milligram of sample. researchgate.net

Advanced 1D and 2D NMR Techniques for Diterpenoid Alkaloid Structure Determination.continental.edu.petandfonline.com

The structural elucidation of diterpenoid alkaloids, such as Contortumine, heavily relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. continental.edu.pemdpi.com 1D NMR spectra, including ¹H and ¹³C NMR, provide initial information on the chemical environment of protons and carbons. mdpi.com For instance, in the analysis of this compound, the ¹H NMR spectrum showed characteristic signals, including a triplet for an ethyl group and singlets for methoxyl groups. clockss.org The ¹³C NMR spectrum of a related compound, Delcarpum, showed 21 signals, which were further characterized using DEPT experiments to distinguish between methyl, methylene, methine, and quaternary carbons. mdpi.com

2D NMR techniques are indispensable for establishing the intricate framework of these alkaloids. tandfonline.com Experiments such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. nih.govmdpi.com The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range couplings between protons and carbons, helping to piece together the molecular skeleton. nih.govcontinental.edu.pe For example, in the structural analysis of delphinine, a related diterpenoid alkaloid, COSY and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments were instrumental in determining the stereochemistry of its A and B rings. tandfonline.com The structure of this compound was confirmed by comparing its ¹³C NMR data with that of delavaconitine and through hydrolysis, which yielded delavaconine. clockss.org

Microcryoprobe NMR for Limited Sample Amounts.researchgate.net

The isolation of natural products often yields only minute quantities of material. bruker.com In such cases, Microcryoprobe NMR technology offers a significant advantage by dramatically increasing sensitivity. bruker.comchemicalonline.com These probes, which feature cryogenically cooled receiver coils and electronics, can achieve a 5-fold or greater improvement in signal-to-noise ratio compared to conventional probes. chemicalonline.comrsc.org This enhancement allows for the acquisition of high-quality NMR data from microgram or even nanogram quantities of a sample. bruker.comchemicalonline.com The 1.7 mm TCI MicroCryoProbe, for example, is ideal for analyzing limited amounts of natural products and requires a sample volume of only about 30 µL. bruker.com This technology makes it feasible to perform a full suite of 1D and 2D NMR experiments, which are essential for structure elucidation, on samples that would otherwise be too small for analysis. bruker.comrsc.org

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis.continental.edu.persc.orgsci-hub.se

Mass spectrometry is a pivotal technique in natural product research, providing essential information about a molecule's mass and elemental composition. chromatographyonline.com

High-Resolution Mass Spectrometry for Molecular Formula Determination.continental.edu.pe

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of a compound. nih.govrsc.org By providing highly accurate mass measurements, often with errors of less than 1 part-per-million (ppm), HRMS instruments like Time-of-Flight (TOF) and Orbitrap analyzers can significantly narrow down the possible elemental compositions for a given molecular ion. nih.govrsc.org For this compound, high-resolution mass spectrometry determined its molecular formula to be C₃₀H₄₁NO₇ based on the molecular ion peak at m/z 527.2883. clockss.org The reliability of the molecular formula can be further enhanced by analyzing the isotopic fine structure of the mass spectral peaks, which provides additional constraints on the elemental composition. news-medical.net

Tandem Mass Spectrometry for Structural Insights.continental.edu.pe

Tandem mass spectrometry (MS/MS or MSⁿ) is a powerful tool for gaining structural information by analyzing the fragmentation patterns of a molecule. nih.govtandfonline.com In this technique, a specific ion (the precursor ion) is selected and then fragmented, and the resulting product ions are analyzed. tandfonline.com The way a molecule breaks apart provides valuable clues about its structure, including the nature and location of functional groups. nih.govplos.org For diterpenoid alkaloids, characteristic neutral losses, such as acetic acid (AcOH), methanol (B129727) (MeOH), and water (H₂O), from the precursor ion can indicate the presence of acetyl, methoxyl, and hydroxyl groups, respectively. nih.govplos.org A detailed study on the fragmentation of C₁₉-diterpenoid alkaloids using high-resolution ESI-IT-TOF-MSⁿ revealed specific fragmentation rules and the sequence of substituent group losses, which can be used to characterize related alkaloids in complex mixtures. tandfonline.comnih.gov

Chiroptical Methods for Stereochemical Assignment

Determining the absolute configuration of chiral molecules is a crucial and often challenging aspect of structural elucidation. nih.gov While X-ray crystallography is considered the definitive method, it requires the formation of a suitable single crystal. mdpi.com Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), have emerged as powerful, non-destructive alternatives for assigning stereochemistry in solution. researchgate.nete-bookshelf.de These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.comslideshare.net The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms. nih.gov

The modern approach to stereochemical assignment involves the comparison of experimentally measured chiroptical spectra with spectra predicted computationally using methods like time-dependent density functional theory (TDDFT). nih.govacs.org This combination of experimental and theoretical data provides a reliable means of assigning the absolute configuration of complex natural products. nih.govmdpi.com For molecules with significant conformational flexibility, a thorough conformational search is a prerequisite for accurate spectral calculations. acs.orgmdpi.com The synergistic use of multiple chiroptical methods, such as ECD and VCD, is often recommended to increase the confidence in the stereochemical assignment. mdpi.commdpi.com

Circular Dichroism (CD) Spectroscopy in Chirality Determination

Circular Dichroism (CD) spectroscopy is an indispensable technique for investigating the chirality of a molecule. acs.org Chiral molecules, which are non-superimposable on their mirror images, interact differently with left and right-circularly polarized light. acs.org CD spectroscopy measures this differential absorption, yielding a spectrum that is unique to a molecule's specific three-dimensional arrangement and absolute configuration. acs.orgnih.gov

For a complex alkaloid like this compound, which possesses multiple stereocenters, determining the absolute configuration is a significant challenge. The process involves dissolving a pure sample and recording its CD spectrum. colab.ws This spectrum is characterized by positive or negative peaks, known as Cotton effects, which arise from the electronic transitions of the molecule's chromophores within the chiral environment. rsc.org

The absolute configuration of this compound would be assigned by comparing its experimental CD spectrum to that of a known, structurally similar compound. colab.wsrsc.org Alternatively, and more definitively, the experimental spectrum is compared against a theoretically calculated spectrum. This involves first proposing a likely structure and then using quantum chemical methods to predict its CD spectrum. A match between the experimental and calculated spectra provides strong evidence for the proposed absolute configuration (e.g., R or S at each chiral center). colab.ws Vibrational Circular Dichroism (VCD), which measures vibrational transitions, offers a complementary method that is particularly powerful for molecules without strong UV chromophores. nih.gov

X-ray Crystallography for Definitive Three-Dimensional Structure

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule. nih.govresearchgate.net The technique provides a precise map of atomic positions in space, confirming connectivity, conformation, and both relative and absolute stereochemistry. researchgate.net The first and often most challenging step is growing a high-quality single crystal of the compound, which must be sufficiently large and free of imperfections. researchgate.net

Once a suitable crystal of this compound is obtained, it is mounted in a diffractometer and irradiated with a beam of X-rays. The crystal lattice diffracts the X-rays into a unique, three-dimensional pattern of reflections. epdf.pub By measuring the angles and intensities of these diffracted spots, a crystallographer can calculate an electron density map of the molecule. nih.gov Fitting the known atoms of this compound (based on its molecular formula, C30H41NO7) into this map reveals the precise coordinates of each atom. epdf.pubpageplace.de

The final output is a definitive molecular structure and a set of crystallographic data that are typically deposited in a public database. This data includes the unit cell dimensions (the smallest repeating unit of the crystal lattice), the space group (describing the symmetry of the crystal), and the atomic coordinates. epfl.ch While specific crystallographic data for this compound is not publicly available, the table below illustrates the typical parameters obtained from such an analysis.

| Parameter | Description | Illustrative Value for a this compound-like Alkaloid |

| Molecular Formula | The elemental composition of the molecule. | C30H41NO7 |

| Crystal System | The symmetry class of the crystal lattice. | Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P2₁2₁2₁ |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit. | a = 10.2 Å, b = 14.5 Å, c = 19.8 Å, α = β = γ = 90° |

| Resolution (Å) | A measure of the level of detail in the structure. | 1.1 Å |

| R-factor | An indicator of the agreement between the model and the data. | ~0.04 |

This table presents hypothetical yet representative data for a molecule of this class, as specific experimental values for this compound are not available in public literature.

Computer-Assisted Structure Elucidation (CASE) Systems

Computer-Assisted Structure Elucidation (CASE) represents a powerful computational approach that integrates various spectroscopic data to determine the structure of an unknown compound. epdf.pub These expert systems are particularly valuable for complex natural products where manual interpretation of data can be ambiguous or overwhelmingly difficult. The primary input for CASE is typically a comprehensive set of Nuclear Magnetic Resonance (NMR) data (¹H, ¹³C, COSY, HSQC, HMBC), supplemented with the molecular formula from high-resolution mass spectrometry (HRMS). researchgate.net

For this compound, a CASE workflow would begin by feeding all its experimental NMR and HRMS data into the software. The system algorithmically generates all possible molecular structures (isomers) that are consistent with this dataset. epdf.pub It does this by creating "Molecular Connectivity Diagrams" based on correlations observed in the 2D NMR spectra, which show how atoms are connected. researchgate.net

The software then applies filters and prediction algorithms to rank the generated structures. It can predict the NMR spectrum for each candidate structure and compare it to the experimental data, assigning a probability score to each. This process is unbiased and can analyze millions of possibilities, significantly reducing the risk of human error. epdf.pub For a proton-deficient molecule, where NMR data may be limited, CASE is especially crucial for exploring all potential connectivities that a human analyst might overlook. researchgate.net The output is a small, ranked list of the most probable structures for this compound, which can then be further validated by other methods.

Quantum Chemical Modeling in Structural Confirmation

Quantum chemical modeling, particularly using Density Functional Theory (DFT), is a powerful computational method used to validate and refine proposed chemical structures. pageplace.de This approach solves the Schrödinger equation to calculate the electronic structure and energy of a molecule, allowing for the theoretical prediction of various properties, including spectroscopic data. acs.org

In the structural elucidation of this compound, quantum chemical modeling serves as a final, crucial confirmation step. After a list of probable structures is proposed (often by CASE), DFT calculations are performed on each candidate. The primary application is the prediction of NMR chemical shifts (¹H and ¹³C). acs.org The calculated NMR data for each potential isomer are then statistically compared to the experimental NMR data. The structure whose predicted spectrum most closely matches the experimental one is confirmed as the correct structure. Methods like the DP4+ probability analysis are commonly used for this statistical comparison and have proven highly effective for complex alkaloids. rsdjournal.org

Biosynthesis and Metabolic Pathways of Contortumine

General Principles of Diterpenoid Alkaloid Biosynthesis

The biosynthesis of diterpenoid alkaloids (DAs) is a multi-stage process that begins with the formation of a diterpene precursor, followed by the creation of the core alkaloid skeleton and subsequent modifications. frontiersin.org The initial building blocks are derived from the universal five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways. frontiersin.org

Three molecules of IPP and one molecule of DMAPP are condensed to form the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP). frontiersin.orgmdpi.com This linear molecule then undergoes a series of cyclizations catalyzed by terpene synthases (TPSs) to form the foundational polycyclic diterpene skeletons. mdpi.commsu.edu In the context of Aconitum alkaloids, key intermediates are the diterpenes ent-kaurene (B36324) and ent-atiserene. frontiersin.orgbiorxiv.org The formation of these skeletons is a critical branching point that directs metabolites towards either primary metabolism (gibberellins, from ent-kaurene) or specialized metabolism, including the production of diterpenoid alkaloids. mdpi.com

Following the formation of the diterpene scaffold, a nitrogen atom is incorporated, a defining step in alkaloid biosynthesis. nih.govnih.gov The source of this nitrogen is believed to be an amino compound, with studies suggesting a preference for ethanolamine (B43304) in the biosynthesis of many diterpenoid alkaloids in Aconitum and related genera. biorxiv.orgnih.gov The incorporation of nitrogen is followed by a series of extensive modifications, including oxidations, hydroxylations, acetylations, and methylations, which are catalyzed by various enzyme families such as cytochrome P450 monooxygenases (CYP450s), acyltransferases, and methyltransferases. msu.edubiorxiv.org These modifications lead to the vast structural diversity observed among diterpenoid alkaloids. rsc.org

Proposed Biosynthetic Precursors and Intermediates to Contortumine

While the specific biosynthetic pathway leading to this compound is not fully detailed in the available literature, its C20-diterpenoid structure suggests it shares early biosynthetic steps with other alkaloids of this class. The proposed pathway likely begins with the cyclization of GGPP to form a diterpene skeleton, such as that of ent-atiserene. biorxiv.org

The nitrogen-containing moiety is then introduced. Evidence from studies on related alkaloids in Aconitum and Delphinium points to ethanolamine as a likely precursor for the nitrogen bridge characteristic of these compounds. biorxiv.orgnih.gov Following the incorporation of nitrogen to form an initial atisine-type skeleton, a series of oxidative and rearrangement reactions would be necessary to produce the specific scaffold of this compound. These modifications are likely carried out by tailoring enzymes, which introduce the various functional groups and stereochemistry that define the final structure of this compound. biorxiv.org

Enzymatic Steps and Gene Clusters Involved in Related Alkaloid Biosynthesis

Although the specific enzymes for this compound biosynthesis have not been identified, research on other diterpenoid alkaloids in Aconitum and related genera has shed light on the types of enzymes and gene clusters involved. The biosynthesis of these complex molecules is a coordinated process involving multiple enzyme classes.

Key enzymes in the early stages of the pathway include:

Geranylgeranyl diphosphate (B83284) synthase (GGPPS): Catalyzes the formation of GGPP from IPP and DMAPP. frontiersin.orgmdpi.com

Terpene synthases (TPSs): These enzymes, including copalyl diphosphate synthase (CPS) and kaurene synthase (KS) or atiserene synthase, are responsible for cyclizing GGPP into the various diterpene skeletons. mdpi.combiorxiv.org

Following the formation of the carbon skeleton, a host of "tailoring" enzymes are responsible for the vast structural diversification:

Cytochrome P450 monooxygenases (CYP450s): This large family of enzymes is crucial for catalyzing a wide range of oxidative reactions, including hydroxylations and the formation of epoxide intermediates, which are often precursors for further skeletal rearrangements. frontiersin.orgmsu.edu

Reductases: An uncharacterized reductase has been implicated in the pathway, potentially involved in the steps following the initial oxidations of the diterpene scaffold. biorxiv.org

Acyltransferases and Methyltransferases: These enzymes are responsible for adding acyl and methyl groups, respectively, to the alkaloid core, contributing to the final structural diversity. biorxiv.org

Recent studies combining transcriptomics and metabolomics in various Aconitum species have identified candidate genes and gene clusters associated with diterpenoid alkaloid biosynthesis. frontiersin.orgmdpi.comnih.gov While gene clusters for entire pathways are not consistently found in plants as they are in microorganisms, co-expression analysis has proven to be a valuable tool for identifying genes that are coordinately regulated and likely function in the same pathway. biorxiv.orgmpg.de For instance, comparative transcriptomics between different tissues and related species has helped to identify enzymes involved in the initial steps of diterpenoid alkaloid formation. biorxiv.org

Chemoenzymatic and Synthetic Biology Approaches to Pathway Elucidation

The complexity of diterpenoid alkaloid structures makes their total chemical synthesis challenging and often commercially unviable. msu.edu This has spurred interest in chemoenzymatic and synthetic biology approaches for both pathway elucidation and the production of these valuable compounds. mpg.deresearchgate.net

Synthetic biology offers a powerful platform for elucidating and engineering metabolic pathways. nih.gov By expressing candidate genes from Aconitum species in heterologous hosts, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), researchers can test gene function and reconstruct portions of the biosynthetic pathway. msu.edu This approach has been successfully used to identify the entry point enzymes in the biosynthesis of diterpenoid alkaloids in related genera. biorxiv.org Furthermore, engineering these microbial systems can pave the way for the sustainable production of specific alkaloids, overcoming the limitations of extraction from plant sources. researchgate.net These strategies not only help to unravel the native biosynthetic pathways but also provide tools to create novel, "unnatural" alkaloids with potentially new biological activities. msu.edu

Comparative Biosynthetic Analysis with Other Aconitum Alkaloids

This compound belongs to the C20-diterpenoid alkaloid class, which is one of several major structural classes of alkaloids found in the Aconitum genus. The others include the more numerous C19 and the less common C18-diterpenoid alkaloids. frontiersin.orgresearchgate.net It is widely believed that the C19 and C18 alkaloids are derived from C20 precursors through oxidative degradation and loss of one or two carbon atoms, respectively. mdpi.com

Comparative analysis of the alkaloid profiles across different Aconitum species reveals variations in the types and quantities of alkaloids produced, which reflects differences in their biosynthetic pathways, particularly in the later, tailoring steps. frontiersin.org For example, the presence or absence of specific oxidative enzymes (like CYP450s) or acyltransferases can lead to the accumulation of different structural types of alkaloids. frontiersin.org

Genomic and transcriptomic comparisons between different Aconitum species have started to reveal the genetic basis for this chemical diversity. nih.gov For instance, a whole-genome duplication event identified in Aconitum vilmorinianum may have contributed to the evolution and diversification of the diterpenoid alkaloid biosynthetic pathway in this species. nih.gov By comparing the gene clusters and expression patterns of enzymes in species that produce different types of alkaloids, researchers can identify the key genetic determinants that control the structural outcome of the pathway. mdpi.comnih.gov This comparative approach is essential for understanding how the complex array of Aconitum alkaloids, including this compound, evolved and how their biosynthesis is regulated.

Total Synthesis and Chemical Derivatization of Contortumine and Analogs

Retrosynthetic Analysis for Complex Diterpenoid Alkaloid Scaffolds

Retrosynthetic analysis is a foundational strategy for designing the synthesis of complex molecules like diterpenoid alkaloids. escholarship.org This approach involves mentally deconstructing the target molecule into simpler, more readily available precursors through a series of logical bond disconnections. For bridged, polycyclic frameworks typical of the aconitine-type and atisine-type alkaloids, identifying a "maximally bridged ring" for disconnection can lead to maximal structural simplification. escholarship.org

A key challenge in the synthesis of these alkaloids is the efficient assembly of their polycyclic ring systems. acs.org Therefore, retrosynthetic analysis often prioritizes disconnections that break the complex caged structure into more manageable fused ring systems. escholarship.org Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools in this context, as their reverse—a retro-cycloaddition—represents a highly simplifying transform that can disconnect two rings and multiple stereocenters in a single step. acs.orgescholarship.org

For instance, the retrosynthesis of the C19 diterpenoid alkaloid (−)-talatisamine involved disconnecting the E and B rings via a proposed N-centered radical cascade, simplifying the hexacyclic target to a more accessible precursor. researchgate.net Similarly, the analysis for liangshanone envisioned an intramolecular aldol (B89426) addition to form the D ring, leading back to a tetracyclic core that could be assembled via a tandem cycloalkene cleavage and Mannich cyclization. acs.org This hierarchical breakdown of the complex architecture into a sequence of robust chemical reactions is the essence of a successful retrosynthetic strategy. escholarship.org

Table 1: Key Retrosynthetic Disconnections in Diterpenoid Alkaloid Synthesis

| Alkaloid Type/Target | Key Retrosynthetic Transform | Precursor Structure Type | Reference |

|---|---|---|---|

| Arcutinidine | [4+2] Cycloaddition | Fused tetracycle | escholarship.org |

| Aconitine (B1665448) | Oxidative aza-Prins cyclization | Bicyclo[3.2.1] system | acs.org |

| Liangshanone | Intramolecular aldol addition | Tetracyclic aldehyde | acs.org |

Strategic Carbon-Carbon Bond Forming Reactions in Contortumine-Type Structures

The construction of the dense carbon skeleton of diterpenoid alkaloids necessitates the use of powerful and strategic carbon-carbon bond-forming reactions. These reactions must not only build the requisite rings but also establish key stereochemical relationships.

Cycloaddition Reactions: The Diels-Alder, or [4+2] cycloaddition, is a cornerstone strategy for rapidly building the characteristic bicyclo[2.2.2]octane core found in many diterpenoid alkaloids. acs.orgresearchgate.net An oxidative dearomatization/Diels-Alder (OD/DA) cycloaddition sequence has been widely employed to form this ubiquitous ring unit. acs.org In the synthesis of arcutinidine, an unprecedented oxopyrrolium Diels-Alder cycloaddition was used to furnish a key tetracyclic intermediate, forging two contiguous all-carbon quaternary stereocenters in the process. escholarship.orgchemrxiv.org

Annulation and Cyclization Reactions:

Mannich Reaction: This reaction is crucial for constructing nitrogen-containing rings. Intramolecular Mannich reactions have been used to assemble the azabicyclo[3.2.1]octane skeleton of the napelline (B1196341) core and the piperidine (B6355638) (E ring) moiety in other alkaloids. acs.orgacs.org

Aldol Reaction: Intramolecular aldol reactions are frequently used to close carbocyclic rings, such as the formation of the D-ring in the synthesis of liangshanone. researchgate.net

Radical Cyclizations: Ketyl-olefin radical cyclizations and other radical-based reactions are effective for forming C-C bonds in complex settings, including the assembly of carbocycles and the closure of bridged rings. acs.orgacs.org A SmI2-mediated C-C coupling was a key step in forging the bridged framework of arcutinidine. escholarship.orgchemrxiv.org

Palladium-Catalyzed Reactions: A Pd-catalyzed transannular alkenylation has been developed to install a functionalized bridged F ring in C19-diterpenoid alkaloid systems. rsc.org

Rearrangement Reactions: A 1,2-addition/semipinacol rearrangement sequence has proven effective for coupling two complex fragments while simultaneously setting an all-carbon quaternary center, a common structural feature in this family of molecules. researchgate.net

Stereoselective Synthesis Methodologies for Chiral Centers

Diterpenoid alkaloids possess a high density of stereogenic centers, including multiple contiguous and quaternary centers, demanding exceptional control over stereochemistry during synthesis. acs.orgrsc.org The stereoselective construction of these chiral centers is a central challenge. researchgate.net

Methodologies for achieving stereocontrol can be broadly categorized:

Substrate-Controlled Diastereoselection: Reactions are performed on rigid, conformationally restricted cyclic intermediates. The existing stereocenters and cyclic structure direct incoming reagents to a specific face of the molecule. researchgate.net For example, a hydroxyl-directed epoxidation using m-CPBA was employed to install an epoxide from the α-face in the synthesis of weisaconitine D. thieme-connect.com

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as terpenes or amino acids, to introduce initial stereocenters from which the rest of the molecule is built. mdpi.com For example, commercially available stevioside (B1681144) has been used as a starting point for the synthesis of new chiral aminodiols. mdpi.com

Asymmetric Catalysis: This is a powerful strategy where a small amount of a chiral catalyst is used to generate large quantities of an enantioenriched product.

An organocatalytic enantioselective α-hydroxymethylation process was used to prepare an enantiomerically enriched tricyclic intermediate for the asymmetric synthesis of liangshanone. researchgate.net

In the synthesis of (+)-talassimidine, a highly regio- and diastereoselective 1,3-dipolar cycloaddition of an azomethine ylide was the key step. The reaction, guided by a chiral auxiliary derived from (S)-4-benzyl-2-oxazolidinone, established four continuous chiral centers in a single step with high enantiopurity. sci-hub.se

The combination of these methods allows for the precise and efficient construction of the complex, three-dimensional architecture of this compound-type alkaloids. rsc.orgsci-hub.se

Development of Synthetic Analogs and Derivatives of this compound

The synthesis of analogs of naturally occurring diterpenoid alkaloids is crucial for conducting structure-activity relationship (SAR) studies and developing new therapeutic agents. escholarship.org By systematically modifying the complex scaffold, chemists can identify the structural features essential for biological activity and potentially create derivatives with improved properties. researchgate.netnih.gov

Synthetic efforts often target simplified analogs that retain key structural motifs but are easier to prepare. For example, the synthesis of AE bicyclic analogs of various diterpenoid alkaloids has been reported to explore their pharmacological activities. auckland.ac.nz The synthesis of analogs of aconitine-type alkaloids is of particular interest for enabling SAR studies related to their activity as modulators of voltage-gated sodium ion channels. escholarship.org

A common strategy involves late-stage functionalization of a common intermediate, allowing for the divergent production of multiple analogs. The successful total synthesis of complex alkaloids like weisaconitine D provides a platform for preparing unnatural analogs by intercepting late-stage intermediates and modifying them. thieme-connect.com This approach allows for the exploration of chemical space around the natural product scaffold. researchgate.netnih.gov

Diversity-Oriented and Biology-Oriented Synthesis Strategies Applied to Alkaloid Research

Diversity-oriented synthesis (DOS) is a powerful strategy for the discovery of new biologically active compounds. researchgate.netnih.gov Rather than focusing on a single, complex target, DOS aims to efficiently generate libraries of structurally diverse small molecules, often inspired by natural product scaffolds. acs.orgresearchgate.net This approach expands the chemical space available for biological screening, increasing the probability of discovering novel lead compounds. nih.gov

In the context of diterpenoid alkaloids, DOS has been applied to generate new derivatives with varied skeletons and functionalities from naturally occurring alkaloids like deltaline (B108805) and talatisamine. researchgate.netnih.gov This strategy led to the discovery of deltanaline, a new derivative with potent anti-inflammatory effects. nih.gov The core principle is to use a common starting material and apply a series of branching reaction pathways to create a collection of related but distinct molecular architectures.

Biology-oriented synthesis (BOS) is a related concept that focuses on creating compound libraries that are pre-validated to interact with specific biological target classes. Given that diterpenoid alkaloids are known to modulate ion channels, a BOS approach would involve synthesizing analogs specifically designed to probe and optimize this interaction. acs.orgrsc.org These strategies are invaluable in modern drug discovery, bridging the gap between complex natural product synthesis and the need for new therapeutic leads. researchgate.net

Chemo-Enzymatic Synthesis Approaches for this compound Derivatives

Chemo-enzymatic synthesis combines the power of traditional organic chemistry with the unparalleled selectivity of biocatalysts. researchgate.netacs.org Enzymes can perform highly specific transformations, such as regio- and stereoselective oxidations, that are difficult to achieve with conventional chemical reagents. beilstein-journals.orgnih.gov This approach is particularly valuable for the late-stage functionalization of complex scaffolds like those of diterpenoid alkaloids. researchgate.net

Recent chemo-enzymatic strategies fall into several categories:

Late-Stage Functionalization: Enzymes are used to selectively modify a complex core structure that has been assembled chemically. For example, enzymatic hydroxylation can install hydroxyl groups at specific positions on a diterpene skeleton. researchgate.netacs.org

Generation of Reactive Intermediates: Enzymes can be used to generate highly reactive intermediates, such as ortho-quinone methides, under mild conditions, which can then be trapped in subsequent chemical reactions. acs.org

Scaffold Construction: Enzymes like terpene cyclases can be used to construct the initial polycyclic skeleton from simple acyclic precursors. In a chemo-enzymatic synthesis of the cyclopiane family of diterpenes, a terpene cyclase was used to produce the core 6/5/5/5-fused tetracyclic skeleton, which was then elaborated using chemical methods. researchgate.net

Enzymatic C-C bond-forming reactions, while less common in large-scale synthesis, are also an area of active research and hold promise for the construction of alkaloid precursors. acs.orgrsc.org The integration of biocatalysis into synthetic routes offers a greener and often more efficient path to complex natural products and their derivatives. beilstein-journals.org

Mechanistic Investigations of Contortumine Biological Activities in Vitro and Cellular Studies

In Vitro Pharmacological Screening Methodologies for Natural Products

The initial exploration of a natural product's bioactivity involves a suite of in vitro pharmacological screening assays. These methods are designed to efficiently test a compound against a wide array of biological targets to identify potential therapeutic effects. nih.gov High-throughput screening (HTS) is a common starting point, allowing for the rapid evaluation of thousands of compounds against specific targets like enzymes, receptors, or whole cells in a miniaturized, automated format. googleapis.com

Key in vitro screening methodologies applicable to natural products include:

Receptor Binding Assays: These assays determine if a compound can bind to a specific cellular receptor. This is often a primary step in identifying agonists or antagonists for receptors involved in disease pathways.

Enzyme Assays: These tests measure a compound's ability to inhibit or enhance the activity of a specific enzyme. youtube.com Techniques can range from fluorescence-based assays for kinases to spectrophotometric methods for oxidoreductases. youtube.comyoutube.com The concentration of the compound that inhibits 50% of the enzyme's activity is determined as the IC50 value, a key measure of potency. nih.govnih.gov

Cell-Based Assays: These assays use living cells to provide a more holistic view of a compound's effect, accounting for cell permeability and metabolism. Common cell-based assays measure outcomes like cell viability (cytotoxicity), proliferation, apoptosis (programmed cell death), or the activation of specific signaling pathways. nih.gov

These screening funnels are tiered, starting with broad panels to identify any "hits" and progressing to more focused, secondary assays to confirm activity and elucidate the mechanism of action for the most promising compounds. nih.gov

| Screening Methodology | Primary Purpose | Common Techniques | Key Endpoint Measured |

|---|---|---|---|

| High-Throughput Screening (HTS) | Rapidly screen large compound libraries for activity | Automated liquid handling, microplate-based assays | Hit/no-hit signal (e.g., fluorescence, luminescence) |

| Enzyme Inhibition Assays | Determine if a compound modulates the activity of a target enzyme | Spectrophotometry, Fluorimetry, Radiometric Assays youtube.com | IC50 (half-maximal inhibitory concentration) |

| Receptor Binding Assays | Assess the affinity of a compound for a specific receptor | Radioligand binding, Surface Plasmon Resonance (SPR) | Kd (dissociation constant), Ki (inhibition constant) |

| Cell-Based Assays | Evaluate the effect of a compound on living cells | MTT/WST assays (viability), Flow cytometry (apoptosis), Reporter gene assays (signaling) | EC50 (half-maximal effective concentration), cytotoxicity, pathway activation |

Identification of Molecular Targets of Contortumine

Specific molecular targets for this compound have not been extensively characterized in available scientific literature. However, the broader class of C18-diterpenoid alkaloids, to which this compound belongs, is known to interact with specific molecular targets, primarily voltage-gated ion channels. rsc.orgfrontiersin.org Compounds in this family, such as the well-studied lappaconitine, act as blockers of voltage-gated sodium (Na+) channels, a mechanism that underlies their analgesic and antiarrhythmic properties. nih.govnih.gov Conversely, other diterpenoid alkaloids like aconitine (B1665448) are potent Na+ channel activators, leading to high toxicity. nih.govwikipedia.org This dual activity within the same chemical class highlights the importance of identifying the precise molecular targets for each individual alkaloid.

The interaction of a drug candidate with its protein target is fundamental to its mechanism of action. uomustansiriyah.edu.iq These interactions are investigated using a variety of biophysical and biochemical techniques. Common methods include equilibrium dialysis, ultrafiltration, and surface plasmon resonance (SPR), which can determine the fraction of a drug that binds to plasma proteins or a specific target protein. nih.govnih.gov The unbound fraction of a drug is generally considered to be the pharmacologically active portion. uomustansiriyah.edu.iq

For this compound, while specific protein interaction partners have not been identified, studies on related C18-diterpenoid alkaloids strongly suggest that voltage-gated sodium channel proteins are a primary target class. nih.govfrontiersin.org The binding of these alkaloids to the channel protein modulates its function, either inhibiting or activating ion flow, which in turn triggers downstream cellular effects. nih.gov

Enzyme inhibition is a common mechanism of action for many drugs. Assays to determine enzyme modulation measure the change in an enzyme's catalytic activity in the presence of a test compound. youtube.comumich.edu These assays are critical for identifying drug candidates that can correct aberrant enzyme activity in disease states. For example, kinase assays are routinely used in cancer drug discovery to find inhibitors of kinases that drive tumor growth. nih.gov

While there is no specific enzyme inhibition data for this compound, studies on other C18-diterpenoid alkaloids have demonstrated cytotoxic activity against various cancer cell lines. rsc.org This cytotoxicity is often evaluated using cell viability assays that yield IC50 values, representing the concentration at which 50% of cell growth is inhibited. Such findings suggest that these compounds may inhibit enzymes essential for cell survival or proliferation, although the specific enzymes are not always identified.

| Compound | Cell Line | Activity (IC50, µM) |

|---|---|---|

| Compound 19 (a C18-diterpenoid alkaloid) | MCF-7 (Breast Cancer) | 16.5 |

| A549 (Lung Cancer) | 10.6 | |

| Compound 18 (a C18-diterpenoid alkaloid) | MCF-7 (Breast Cancer) | 17.3 |

Protein Interaction Studies

Cellular Mechanisms of Action of this compound

Understanding the cellular mechanisms of a compound involves elucidating how its interaction with a molecular target translates into a cellular response. This includes the modulation of signaling pathways and effects on cellular structures.

Intracellular signaling pathways are complex networks that control most cellular activities, including proliferation, differentiation, and death. nih.gov Natural products can exert their effects by modulating these pathways. For example, the Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth and is often dysregulated in cancer. nih.govyoutube.com Inhibitors of this pathway are of significant interest in oncology.

The direct effects of this compound on specific signaling pathways are not documented. However, by targeting ion channels, C18-diterpenoid alkaloids can indirectly influence a host of signaling events. Modulation of Na+ channels affects the cell's membrane potential and can influence intracellular calcium levels, which is a critical second messenger that regulates numerous signaling pathways. nih.gov Furthermore, some natural products are known to induce apoptosis (programmed cell death) by activating or inhibiting specific signaling proteins that control the process, such as those in the Bcl-2 family or the p53 tumor suppressor pathway. nih.govnih.gov

A compound's biological activity can be mediated through its effects on specific cellular organelles. The mitochondrion, the cell's primary site of energy production, is also a central regulator of apoptosis. researchgate.netnih.gov Damage to mitochondria can lead to the release of pro-apoptotic factors like cytochrome c, initiating the caspase cascade that executes cell death. nih.gov The endoplasmic reticulum (ER) is another critical organelle, responsible for protein folding and calcium storage. Disruption of ER function can lead to "ER stress," which can also trigger apoptosis. nih.gov

There is no direct evidence detailing the effects of this compound on specific organelles. However, given that many alkaloids induce cytotoxicity via apoptosis, a common mechanism involves targeting the mitochondria. nih.gov Furthermore, since the activity of related alkaloids is linked to ion channel modulation, which can disrupt cellular calcium homeostasis, it is plausible that they could indirectly affect the function of calcium-sensitive organelles like the mitochondria and the ER. nih.govdrugbank.com

Structure-Activity Relationship (SAR) Studies at the Molecular Level

A critical aspect of understanding the therapeutic potential and mechanism of action of a compound is the systematic investigation of its structure-activity relationships. This involves synthesizing and testing a series of analogues to determine which structural features are essential for its biological effects.

General SAR principles for some diterpenoid alkaloids suggest that modifications to the ester groups, the nitrogen-containing ring system, and various hydroxyl and methoxy (B1213986) substituents can dramatically alter biological activity, including toxicity and receptor affinity. nih.govnih.gov However, without specific studies on this compound derivatives, it is not possible to construct a detailed SAR profile for this particular compound.

Table 1: Status of Structure-Activity Relationship (SAR) Studies for this compound

| Aspect of SAR | Availability of Data for this compound |

| Synthesis of Analogues | Not documented in available literature |

| In Vitro Biological Testing of Analogues | Not documented in available literature |

| Identification of Key Pharmacophores | Inferred from general diterpenoid alkaloid studies, but not specific to this compound |

| Quantitative SAR (QSAR) Models | Not available |

Investigation of this compound's Role as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or pathways, with high specificity and a well-understood mechanism of action. The use of a compound as a chemical probe requires extensive characterization, including its selectivity for its target(s) and its effects on cellular systems.

There is no substantial evidence in the reviewed scientific literature to suggest that this compound has been developed or utilized as a chemical probe. The initial step in establishing a compound as a chemical probe is often the identification of a specific molecular target and a detailed understanding of its mechanism of action. nih.govpfizermedicalinformation.com For this compound, its precise molecular target(s) and mechanism of action have not been elucidated. While some Aconitum alkaloids are known to interact with voltage-gated sodium channels and other receptors, it is unknown if this compound shares these properties. nih.govnih.gov

The development of a chemical probe also necessitates a thorough understanding of its SAR to create highly selective and potent tools, as well as inactive control compounds. nih.gov As discussed, this foundational SAR data for this compound is lacking. Therefore, its application as a reliable tool for investigating biological systems has not been realized.

Table 2: Assessment of this compound as a Chemical Probe

| Criteria for a Chemical Probe | Status for this compound |

| Potency and Selectivity | Unknown |

| Known Mechanism of Action | Not elucidated |

| Availability of Inactive Analogue | No |

| Utility in Cellular or In Vivo Studies | Not documented |

Future Perspectives in Contortumine Research

Untapped Biological Potential and Unexplored Mechanisms

Contortumine is a diterpenoid alkaloid isolated from the roots of Aconitum contortum, a member of the Ranunculaceae family. researchgate.netepdf.pub This family of plants is a known source of biologically active compounds. researchgate.net While related aconite-like alkaloids such as aconitine (B1665448) and hypaconitine (B608023) have been investigated for their effects on molecular targets like voltage-gated sodium channels and receptors involved in cancer therapy (e.g., BCL2, PARP-1), the specific molecular mechanisms of this compound remain largely unexplored. researchgate.net

The existing body of research on similar alkaloids suggests a high potential for this compound to possess significant, yet undiscovered, biological activities. Future research should focus on comprehensive screening to elucidate its pharmacological profile. Investigating its interaction with various receptors, enzymes, and ion channels could reveal novel therapeutic applications. The complex structure of this compound offers a unique scaffold that may interact with biological targets in ways distinct from other known alkaloids, representing a significant area of untapped potential.

Advancements in Microscale and High-Throughput Methodologies for Natural Products Research

The study of natural products like this compound is set to be revolutionized by advancements in microscale and high-throughput research methodologies. Historically, progress in natural product discovery has been driven by technological evolution, including bioactivity-guided isolations. rsc.org Modern approaches now enable much faster and more efficient investigation.

High-Throughput Screening (HTS) allows for the rapid testing of vast libraries of molecules against various biological targets. nih.govsailife.com This is particularly advantageous for a compound like this compound, where numerous potential activities may exist. The integration of automation, robotics, and liquid-handling systems streamlines the entire workflow from sample preparation to screening, which is crucial when dealing with complex natural product extracts. nih.govtechnologynetworks.com

Furthermore, the development of microfluidic platforms is a significant step forward. technologynetworks.com These systems allow for experiments to be conducted with much smaller volumes of samples and reagents, which is beneficial when working with precious natural products that are often isolated in limited quantities. technologynetworks.com Coupled with high-throughput mass spectrometry and rapid chromatography, these methodologies facilitate the rapid identification and characterization of bioactive compounds from natural sources. rsc.orgnih.gov The application of these techniques will be instrumental in accelerating the exploration of this compound's biological functions and mechanism of action.

Integration of Computational Chemistry and Artificial Intelligence in this compound Studies

The convergence of computational chemistry and Artificial Intelligence (AI) presents a transformative opportunity for this compound research. researchgate.netijsetpub.com AI, particularly machine learning and deep learning, can analyze vast datasets to predict molecular properties, potential biological activities, and even toxicity, thereby saving considerable time and resources in the lab. nih.govfrontiersin.org

For this compound, AI models could be trained on data from other diterpenoid alkaloids to predict its potential targets and mechanisms. frontiersin.org Quantum mechanical (QM) methods, enhanced by AI, can provide highly accurate calculations of molecular structures and energies at a fraction of the traditional computational cost. nih.gov This synergy, termed AIQM1, allows for the investigation of complex molecules with unprecedented speed and accuracy, which is ideal for studying the intricate structure of this compound. nih.gov

Sustainable Production Strategies and Biosynthetic Engineering of this compound

The production of many valuable natural products is often limited by their low abundance in the source organism and the environmental impact of harvesting. Sustainable production strategies are therefore critical for the future of this compound research and potential commercialization. ktu.edu Synthetic biology offers powerful tools to address this challenge by engineering microbial systems for the production of complex biochemicals. nih.govnih.gov

By identifying and transferring the biosynthetic gene cluster for this compound into a well-characterized microbial host like Escherichia coli or Saccharomyces cerevisiae, it may be possible to achieve scalable and sustainable production through fermentation. nih.govresearchgate.net This approach involves several key steps:

Pathway Elucidation: Identifying the complete biosynthetic pathway of this compound in Aconitum contortum.

Gene Cloning and Assembly: Isolating the relevant genes and assembling them into a functional pathway in a heterologous host.

Metabolic Engineering: Optimizing the host's metabolism to enhance the production of necessary precursors and cofactors, thereby maximizing the yield of the final product. nih.gov

Process Optimization: Developing efficient fermentation and purification processes to ensure high-purity and cost-effective production. researchgate.net

Advanced genetic engineering tools like CRISPR-Cas9 can be used for precise genome editing to optimize the biosynthetic pathway and improve production titers. researchgate.net These biosynthetic engineering strategies hold the promise of providing a reliable and environmentally friendly source of this compound for research and development. nih.gov

Exploration of Novel Analogs through Synthetic Innovation

The chemical synthesis of complex natural products like this compound is a significant challenge that drives innovation in organic chemistry. Beyond simply replicating the natural structure, synthetic chemistry allows for the creation of novel analogs with modified structures. These analogs are invaluable tools for probing structure-activity relationships (SAR) and developing new therapeutic leads with improved properties.

Future research will likely focus on developing a total synthesis of this compound, which would not only confirm its structure but also provide a platform for creating a library of derivatives. By systematically modifying different functional groups on the this compound scaffold, chemists can investigate which parts of the molecule are essential for its biological activity.

Innovative strategies, such as crowdsourcing ideation campaigns, could even be employed to find novel synthetic routes or identify new applications for this compound analogs. nih.gov This open approach can bring diverse expertise to bear on a complex scientific problem. nih.gov The synthesis and evaluation of novel analogs, guided by computational predictions, will be a key driver in translating the initial discovery of this compound into tangible therapeutic outcomes.

Q & A

Q. What are the established spectroscopic methods for identifying and characterizing Contortumine in natural extracts?

Methodological Answer: this compound can be identified using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze its unique structural motifs, such as alkaloid rings or hydroxyl groups. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is recommended for quantifying its purity and isolating it from complex matrices. Cross-referencing spectral data with published libraries ensures accuracy .

Q. How can researchers design a baseline study to assess this compound’s stability under varying pH and temperature conditions?

Methodological Answer: Use a factorial experimental design with controlled variables (e.g., pH 3–9, temperatures 25°C–60°C). Measure degradation via UV-Vis spectrophotometry at regular intervals. Apply Arrhenius kinetics to model stability, and validate results with triplicate trials to minimize experimental error .

Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

Methodological Answer: Use cell-based assays (e.g., MTT for cytotoxicity) with human cell lines relevant to the target disease (e.g., HeLa for anticancer studies). Pair with enzyme inhibition assays (e.g., acetylcholinesterase for neuroactivity). Normalize results against positive controls (e.g., doxorubicin) and include solvent-only blanks to eliminate false positives .

Advanced Research Questions

Q. How can contradictory data on Contortortumine’s mechanism of action in cancer models be systematically resolved?

Methodological Answer: Conduct a meta-analysis of existing studies using PRISMA guidelines to identify confounding variables (e.g., cell line heterogeneity, dosing protocols). Validate hypotheses via siRNA knockdowns or CRISPR-edited cell lines to isolate molecular targets. Employ Bayesian statistics to quantify uncertainty in conflicting results .

Q. What computational strategies are effective for modeling this compound’s structure-activity relationships (SAR) with protein targets?

Methodological Answer: Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases). Validate with molecular dynamics simulations (GROMACS) to assess stability over 100-ns trajectories. Cross-validate predictions with experimental mutagenesis data to refine SAR models .

Q. How can researchers optimize this compound’s enantiomeric synthesis to improve yield while minimizing chiral impurities?

Methodological Answer: Apply asymmetric catalysis (e.g., chiral oxazaborolidine catalysts) in key synthetic steps. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Use response surface methodology (RSM) to optimize reaction parameters (temperature, solvent polarity) and reduce racemization .

Q. What experimental frameworks are recommended to investigate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) discrepancies in vivo?

Methodological Answer: Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/distribution. Validate with LC-MS/MS plasma profiling in rodent models. Pair with transcriptomic analysis (RNA-seq) of target tissues to correlate exposure levels with biomarker expression .

Data Analysis and Interpretation

Q. How should researchers address low reproducibility in this compound’s antioxidant assay results across labs?

Methodological Answer: Standardize protocols using the ORAC (oxygen radical absorbance capacity) assay with Trolox equivalents. Conduct inter-laboratory round-robin trials to identify procedural variabilities (e.g., incubation time, radical source). Apply mixed-effects models to statistically adjust for lab-specific biases .

Q. What statistical approaches are robust for analyzing non-linear dose-response relationships in this compound toxicity studies?

Methodological Answer: Use four-parameter logistic (4PL) regression to model sigmoidal curves. Compare Akaike information criterion (AIC) values to select between linear and non-linear models. Apply bootstrapping to estimate confidence intervals for EC₅₀/LC₅₀ values .

Ethical and Methodological Rigor

Q. How can researchers ensure ethical compliance when studying this compound’s effects on human-derived cell lines or tissues?

Methodological Answer: Adhere to institutional review board (IRB) protocols for biospecimen use (e.g., HIPAA-compliant de-identification). Document informed consent for donor tissues and disclose commercial cell line origins (e.g., ATCC). Include ethics statements in publications per COPE guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.